2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Overview
Description
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,4-b]pyridine core
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various biological targets, including the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
Trifluoromethyl-containing compounds are known to exhibit unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds have been used in the synthesis of various pharmaceuticals and agrochemicals, indicating their potential to interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule can significantly affect its pharmacokinetic properties .
Result of Action
Compounds containing trifluoromethyl groups have been found to exhibit various pharmacological activities .
Action Environment
It’s important to note that the physicochemical properties of a compound, including its stability and reactivity, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including histone lysine demethylase KDM5A, ubiquitin C-terminal hydrolase-L1 (UCH-L1), and alkaline phosphatase (ALPase) . These interactions are primarily mediated through hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K signaling pathway, which is involved in cell proliferation, apoptosis, and glucose metabolism . Additionally, it can modulate the expression of genes associated with these pathways, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, the compound can inhibit histone lysine demethylase KDM5A by binding to its active site, preventing the demethylation of histone proteins and thereby affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus where it can interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For instance, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using catalysts like iron fluoride can yield trifluoromethylated pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with similar chemical properties.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the preparation of metal-organic frameworks and other advanced materials.
Uniqueness
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific structural features, which combine the properties of both the trifluoromethyl group and the pyrrolo[3,4-b]pyridine core. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGPQZDUXFAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719123 | |
Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-59-8 | |
Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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